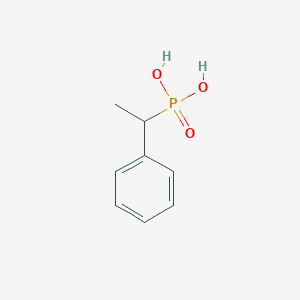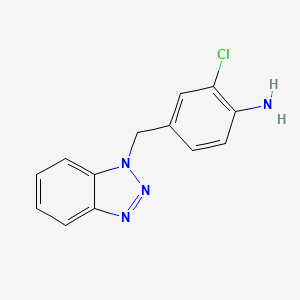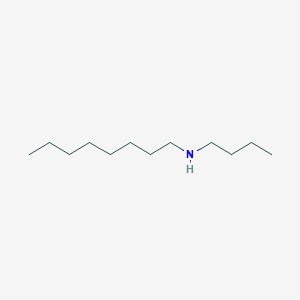
(1-Phenyl-ethyl)-phosphonic acid
Übersicht
Beschreibung
Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol and ether .
Synthesis Analysis
Acylation of (R,S)-1-phenylethanol, which is a product of acetophenone hydrogenation, over a Pd-supported catalyst, was studied in ethyl acetate with an immobilized lipase . It was demonstrated that in the presence of hydrogen and Pd/C in the reaction medium the (R,S)-1-phenylethanol acylation rate is not hindered, whereas the selectivity was strongly altered in the latter case, leading to significant amounts of side products .Molecular Structure Analysis
The molecular structure of similar compounds like phenylamine involves an -NH2 group attached directly to a benzene ring . The lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .Chemical Reactions Analysis
An efficient enantioselective cleavage of the acyl-moiety of a set of α-phenyl ethyl esters with different chain-lengths catalyzed by lipase B from Candida antarctica (CAL-B) has been reported . The deacylation is performed in organic solvent, in the presence of Na2CO3 .Physical And Chemical Properties Analysis
Phenethylamine is a colorless liquid, but it darkens rapidly on exposure to light and air . It has a melting point of -27 °C and a boiling point of 184 °C .Wissenschaftliche Forschungsanwendungen
Polymer Research : Phosphonic acid derivatives have been used in polymer research, particularly in the synthesis of stereoregular poly(phenylacetylene)s. These polymers form helical conformations and exhibit circular dichroism, useful in material science and chemistry (Onouchi et al., 2004).
Synthesis of Conductive Polyanilines : Phosphonic acid ring-substituted polyanilines have been synthesized for applications in electronics, showcasing electrical conductive properties suitable for charge dissipation materials (Amaya et al., 2017).
Modification of Organophosphorus Compounds : Research has demonstrated methods for modifying the phenyl substituent in phenylphosphonic acid monoester monoamides, creating P-stereogenic cyclohexadienyl-phosphonic acid derivatives (Stankevič & Bazan, 2012).
Oligomerization Studies : The oligomerization and structure of phosphonic acid anhydrides have been explored, providing insights into the synthesis and potential applications of these materials (Fuchs & Schmidbaur, 1995).
Corrosion Inhibition : Phosphonic acid derivatives have shown effectiveness in inhibiting corrosion of mild steel, which is significant for industrial applications (Djenane et al., 2019).
Biomedical Applications : Some phosphonic acid derivatives have been studied as irreversible inhibitors of butyrylcholinesterase, an enzyme relevant in various physiological and pathological processes (Zhang & Casida, 2002).
Optical Properties : Research into metal−bis(phosphonate) multilayers has explored their potential in producing thin films with nonlinear optical properties, useful in photonics (Neff et al., 2000).
Polymerization Initiators : Novel phosphonic acid esters have been synthesized and tested as initiators in cationic polymerization processes, relevant in polymer science (Kim et al., 1999).
Phosphonic Acid Synthesis and Applications : A comprehensive review covers various methods for synthesizing phosphonic acids and their wide range of applications, including in medicine, material science, and chemistry (Sevrain et al., 2017).
Adhesive Polymer Monomers : Phosphonic acid monomers have been synthesized and tested for their adhesive properties, relevant in the development of new materials (Moszner et al., 2001).
Triazole-Functionalized Phosphonic Acid : A new triazole-functionalized phosphonic acid has been synthesized, showing potential applications in material science and chemistry (Chachlaki et al., 2022).
Photopolymerization and Adhesive Properties : Novel dental monomers containing phosphonic acid groups have been synthesized and evaluated for their photopolymerization and adhesive properties, important in dental applications (Altin et al., 2014).
Photochemical C–P Bond Cleavage : Research has demonstrated photochemical C–P bond cleavage in (p-Nitorophenyl)methylphosphonic acid, relevant in chemical synthesis and photochemistry (Okamoto et al., 1984).
Plant Growth Regulation : Ethephon, a derivative of phosphonic acid, has been studied for its effects on inhibiting stem extension in floriculture crops, important in agricultural science (Miller et al., 2012).
Polymeric Electrolyte Membranes : A study focused on the synthesis of a fluorinated poly(aryl ether) containing a phosphonic acid derivative, demonstrating its potential as a polymeric electrolyte membrane in fuel cells (Liu et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMUHYIMRYHJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395888 | |
| Record name | (1-Phenyl-ethyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-ethyl)-phosphonic acid | |
CAS RN |
61470-40-4 | |
| Record name | (1-Phenyl-ethyl)-phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B7778113.png)



![2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7778134.png)


![Dibenz[c,h]acridinium, 5,6,8,9-tetrahydro-7-phenyl-14-(2-propen-1-yl)-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B7778156.png)
![1-(4-Methylphenyl)-2-[(E)-2-(4-nitrophenyl)vinyl]-4,6-diphenylpyridinium tetrafluoroborate](/img/structure/B7778161.png)
![3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione](/img/structure/B7778167.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzenecarbothioamide](/img/structure/B7778171.png)


![1-(1H-Benzotriazol-1-ylmethyl)dibenzo[b,d]furan-2-ol](/img/structure/B7778194.png)